6-(1-Piperidinyl)-2,4-pyrimidinediamine

Description

BenchChem offers high-quality 6-(1-Piperidinyl)-2,4-pyrimidinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Piperidinyl)-2,4-pyrimidinediamine including the price, delivery time, and more detailed information at info@benchchem.com.

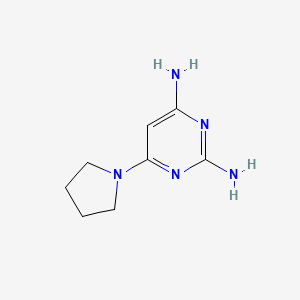

Structure

3D Structure

Properties

Molecular Formula |

C8H13N5 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

6-pyrrolidin-1-ylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C8H13N5/c9-6-5-7(12-8(10)11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) |

InChI Key |

DVCLGDDFGUFHPE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=C2)N)N |

Origin of Product |

United States |

Foundational & Exploratory

6-(1-Piperidinyl)-2,4-pyrimidinediamine chemical structure and properties

An In-depth Technical Guide to 6-(1-Piperidinyl)-2,4-pyrimidinediamine (Minoxidil)

This guide provides a comprehensive technical overview of 6-(1-Piperidinyl)-2,4-pyrimidinediamine, a molecule widely known in the pharmaceutical and research sectors as Minoxidil. Developed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's fundamental chemical properties, synthesis, multifaceted mechanism of action, and its significant applications.

Chemical Identity and Structure

6-(1-Piperidinyl)-2,4-pyrimidinediamine is a heterocyclic organic compound whose structure features a pyrimidine core substituted with two amino groups and a piperidine ring.[1] A critical feature of its structure is the N-oxide on the pyrimidine ring, which is essential for its biological activity.[2][3] The compound exists in tautomeric forms and is systematically named 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide or 3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine.[2][3][4][5]

The presence of the piperidine ring is a key structural motif that confers specific pharmacological properties, making the compound a valuable subject in drug discovery and development.[6] The 2,4-diaminopyrimidine scaffold itself is a well-established pharmacophore, notably explored for its role in developing antifolates that inhibit dihydrofolate reductase (DHFR).[1][7]

Figure 1: Chemical Structure of Minoxidil.

Physicochemical Properties

The compound is an odorless, white to off-white crystalline powder.[8][9][10] Its physicochemical characteristics are crucial for formulation development, particularly for topical applications where solubility and stability are paramount.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅N₅O | [2][5][9] |

| Molecular Weight | 209.25 g/mol | [2][5][11] |

| CAS Number | 38304-91-5 | [2][5][11] |

| Melting Point | 259-261 °C (decomposes) | [8] |

| pKa | 4.61 | [8] |

| Solubility | Propylene Glycol (75 mg/mL), Methanol (44 mg/mL), Ethanol (29 mg/mL), Water (2.2 mg/mL), Acetone (<0.5 mg/mL) | [8] |

Synthesis and Manufacturing

The industrial synthesis of Minoxidil has evolved to improve yield, purity, and safety. Early methods involved the use of 2,4-dichlorophenol, a caustic and toxic substance that complicated purification of the final product.[12][13] Modern, more efficient processes avoid this intermediate.

A widely adopted synthetic route starts with 2,4-diamino-6-chloropyrimidine. This process generally involves two key steps: N-oxidation followed by nucleophilic substitution.

Figure 2: Simplified Synthetic Workflow for Minoxidil.

Experimental Protocol: Two-Step Synthesis

This protocol describes a common method for synthesizing Minoxidil from 2,4-diamino-6-chloropyrimidine.

Step 1: N-Oxidation of 2,4-Diamino-6-chloropyrimidine

-

Reaction Setup: Charge a suitable reactor with 2,4-diamino-6-chloropyrimidine and a lower alkanol solvent, such as methanol.[12][14]

-

Reagent Addition: Heat the mixture to 30-40°C with stirring until the starting material dissolves. Gradually add an oxidizing agent, such as magnesium monoperoxyphthalate, while maintaining the temperature.[12][14]

-

Reaction & Workup: After the addition is complete, continue stirring until the reaction is complete (monitored by TLC). The intermediate, 2,4-diamino-6-chloro-pyrimidine N-oxide, can be isolated using standard techniques.[14]

Step 2: Reaction with Piperidine

-

Reaction Setup: Charge a glass-lined reactor with the 2,4-diamino-6-chloro-pyrimidine N-oxide intermediate and an excess of piperidine.[13][14]

-

Reaction Conditions: Heat the mixture to reflux (approximately 106°C) and maintain for several hours with stirring.[13][14]

-

Workup and Purification: After the reaction is complete, recover the excess piperidine by distillation. The crude product is then treated with water and purified, typically through recrystallization from a suitable solvent system (e.g., acetonitrile-methanol), to yield Minoxidil as a high-purity crystalline solid.[14][15]

Mechanism of Action

Minoxidil exerts its biological effects through a complex and multifaceted mechanism. Originally developed as an antihypertensive agent, its vasodilatory properties are a direct result of its action as a potassium channel opener.[9][16] Its utility in promoting hair growth, however, involves several interconnected pathways.

Pro-drug Activation and KATP Channel Opening

Minoxidil is a pro-drug that requires bioactivation to its active form, minoxidil sulfate.[17][18] This conversion is catalyzed by the sulfotransferase enzyme SULT1A1, which is present in hair follicles.[8] The activity of this enzyme is a critical determinant of an individual's response to topical Minoxidil treatment.[8][19]

Minoxidil sulfate acts as an opener for ATP-sensitive potassium channels (KATP channels) located in the cell membranes of vascular smooth muscle and hair follicle cells.[17][19] The opening of these channels leads to potassium ion efflux, which in turn causes hyperpolarization of the cell membrane. In smooth muscle cells, this prevents the opening of voltage-gated calcium channels, leading to relaxation and vasodilation.[16]

Stimulation of Hair Follicles

The precise mechanism for hair growth stimulation is not fully elucidated but is understood to involve several key actions:[18]

-

Enhanced Blood Flow: Vasodilation of scalp microvasculature increases the delivery of oxygen, blood, and essential nutrients to the hair follicles, which is thought to support follicular health and growth.[16][19]

-

Modulation of Hair Cycle: Minoxidil shortens the telogen (resting) phase of the hair cycle and promotes the premature entry of follicles into the anagen (growth) phase.[17][18] It may also prolong the anagen phase, leading to longer and thicker hair shafts.[17][19]

-

Cellular Proliferation and Survival: Minoxidil stimulates the proliferation of dermal papilla cells (DPCs).[9] It is believed to promote DPC survival by activating extracellular signal-regulated kinase (ERK) and Akt, and by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[20]

-

Upregulation of Growth Factors: The compound has been shown to increase the expression of Vascular Endothelial Growth Factor (VEGF) in a dose-dependent manner.[9][16] VEGF is crucial for angiogenesis, promoting the formation of the perifollicular vascular network necessary to sustain the high metabolic activity of anagen-phase follicles.[9][19]

Figure 3: Mechanism of Action of Minoxidil.

Applications in Research and Drug Development

Therapeutic Uses:

-

Androgenetic Alopecia: The primary application of topical Minoxidil (in 2% and 5% formulations) is for the treatment of hair loss in both men and women.[8][19]

-

Hypertension: Orally administered Minoxidil is a potent vasodilator used to treat severe, refractory hypertension that does not respond to other medications.[9][16][21]

Research Applications:

-

Reference Standard: As a well-characterized pharmaceutical agent, Minoxidil serves as a reference standard in analytical chemistry for the identification and quantification of related impurities.[1]

-

Potassium Channel Research: Due to its specific action on KATP channels, Minoxidil is a valuable pharmacological tool for studying the role of these channels in various physiological and pathophysiological processes.

-

Structure-Activity Relationship (SAR) Studies: As a close analog of other bioactive molecules, Minoxidil and its precursors are key compounds in SAR studies aimed at understanding the structural requirements for activity at KATP channels and for designing novel therapeutics.[1]

Conclusion

6-(1-Piperidinyl)-2,4-pyrimidinediamine, or Minoxidil, is a molecule of significant pharmacological interest. Its journey from an oral antihypertensive to a widely used topical hair growth stimulant is a classic example of drug repurposing driven by observant clinical practice and subsequent mechanistic investigation. For researchers and developers, it serves as a compelling case study in pro-drug activation, ion channel modulation, and the complex signaling pathways governing cell growth and differentiation. A thorough understanding of its chemical properties, synthesis, and biological actions is essential for its effective use in therapeutic contexts and for leveraging its unique scaffold in the discovery of new chemical entities.

References

- Minoxidil: A Comprehensive Review of its Mechanism, Efficacy, Safety in Treating Hair Disorders. (n.d.). Google Cloud.

- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology.

- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. PubMed.

- Minoxidil. (n.d.). Wikipedia.

- What is the mechanism of Minoxidil? (2024, July 17). Patsnap Synapse.

- 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1). (n.d.). PubChem.

- Minoxidil | C9H15N5O. (n.d.). PubChem.

- What is Minoxidil? (n.d.). Alfa Chemistry.

- Chemical Properties of Minoxidil (CAS 38304-91-5). (n.d.). Cheméo.

- Minoxidil | Definition, Uses, Side Effects, & Facts. (n.d.). Britannica.

- 38304-91-5 | 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide. (n.d.). Fisher Scientific.

- 6-(1-Piperidinyl)-2,4-pyrimidinediamine-3-oxide Glucuronide | C15H23N5O7. (n.d.). PubChem.

- A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. (n.d.). Google Patents.

- 2,4-Diamino-6-piperidinopyrimidine. (n.d.). Inxight Drugs.

- 2,4-Diamino-6-piperidinopyrimidine | 24867-26-3. (n.d.). Benchchem.

- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. (n.d.). European Patent Office.

- A process for the preparation of 2,4-diamino-6-\1-piperidinyl-pyrimidine N-oxide. (1992, July 22). European Patent Office.

- Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide. (n.d.). Google Patents.

- 2,4-Diamino-6-piperidino-pyrimidine-3-oxide. (n.d.). PharmaCompass.com.

- Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds. (n.d.). Google Patents.

- Minoxidil - 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide. (n.d.). Sigma-Aldrich.

- 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide. (2024, January 3). ChemBK.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Pharmatutor.

- Minoxidil. (n.d.). NIST WebBook.

- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2025, September 30). MDPI.

- 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents. (n.d.). PubMed.

Sources

- 1. 2,4-Diamino-6-piperidinopyrimidine | 24867-26-3 | Benchchem [benchchem.com]

- 2. Minoxidil | C9H15N5O | CID 4201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Minoxidil (CAS 38304-91-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

- 5. Minoxidil [webbook.nist.gov]

- 6. a2bchem.com [a2bchem.com]

- 7. 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Minoxidil - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. chembk.com [chembk.com]

- 11. Minoxidil - 6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide [sigmaaldrich.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. data.epo.org [data.epo.org]

- 14. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 15. EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds - Google Patents [patents.google.com]

- 16. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijsrtjournal.com [ijsrtjournal.com]

- 20. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 21. Minoxidil | Definition, Uses, Side Effects, & Facts | Britannica [britannica.com]

Pharmacokinetics of Minoxidil and sulfotransferase SULT1A1 activity

An In-depth Technical Guide to the Pharmacokinetics of Minoxidil and the Pivotal Role of Sulfotransferase SULT1A1 Activity

Executive Summary

Minoxidil, a widely utilized therapeutic for androgenetic alopecia, functions as a prodrug, necessitating bioactivation to its active form, minoxidil sulfate. This conversion is catalyzed by the sulfotransferase (SULT) enzyme, specifically the SULT1A1 isoform, located within the outer root sheath of hair follicles. The efficacy of topical minoxidil is therefore not dependent on the drug itself, but on the enzymatic capacity of the individual's hair follicles to perform this critical sulfation step. Significant inter-individual variability in SULT1A1 expression and activity, largely influenced by genetic polymorphisms, directly correlates with the clinical response to treatment. This guide provides a comprehensive examination of the pharmacokinetics of minoxidil, delves into the molecular mechanisms of its activation by SULT1A1, and presents detailed methodologies for assessing enzyme activity and genetic markers. Understanding this crucial relationship is paramount for developing personalized treatment strategies and improving therapeutic outcomes for patients with alopecia.

Introduction to Minoxidil: From Vasodilator to Hair Growth Stimulant

Initially developed as a potent oral vasodilator for treating severe hypertension, minoxidil's therapeutic journey took an unexpected turn when hypertrichosis—excessive hair growth—was observed as a common side effect.[1] This serendipitous discovery led to the development of a topical formulation specifically for the treatment of androgenetic alopecia (AGA), the most common form of hair loss in both men and women.[2][3]

While its exact mechanism of action on the hair follicle is not fully elucidated, the active metabolite, minoxidil sulfate, is known to be a potassium channel opener.[1][4][5] This activity is believed to enhance microcirculation to the hair follicles, prolong the anagen (growth) phase of the hair cycle, and shorten the telogen (resting) phase, ultimately leading to increased hair follicle size and hair density.[1][5][6][7][8] Minoxidil also appears to stimulate the production of Vascular Endothelial Growth Factor (VEGF), further promoting perifollicular vascularization.[6]

Pharmacokinetics of Minoxidil

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of minoxidil is fundamental to appreciating the role of SULT1A1 activity.

-

Absorption : When applied topically, only a small fraction of minoxidil (approximately 1.4%) is absorbed through intact scalp skin.[7][9] Systemic absorption can be influenced by the formulation, frequency of application, and integrity of the skin barrier. Oral administration, used off-label for alopecia, results in more complete and rapid absorption.[8]

-

Distribution : Following absorption, minoxidil has a large volume of distribution (greater than 200 liters), indicating it is widely distributed throughout the body.[10] There is a notable dissociation between plasma concentration and pharmacological effect, as the drug rapidly moves from the plasma to its site of action in the vascular smooth muscle and hair follicles.[10]

-

Metabolism : Minoxidil is a prodrug that undergoes hepatic biotransformation (approximately 90%).[10] However, for its hair growth-stimulating effect, the critical metabolic step is local sulfation within the hair follicle.[7][9] Minoxidil is converted to its active metabolite, minoxidil sulfate, by the SULT1A1 enzyme.[2][11][12][13] This bioactivation is the rate-limiting step for efficacy.

-

Excretion : The plasma half-life of oral minoxidil is approximately 3-4 hours, though its hypotensive effect can last for up to 72 hours.[8][10] Minoxidil and its metabolites are primarily eliminated via urinary excretion.[8]

Table 1: Key Pharmacokinetic Parameters of Minoxidil

| Parameter | Topical Administration | Oral Administration |

| Systemic Absorption | ~1.4%[7][9] | >90% |

| Primary Site of Metabolism | Hair Follicle (for hair growth) | Liver |

| Active Metabolite | Minoxidil Sulfate[9][14] | Minoxidil Sulfate |

| Plasma Half-life | Not applicable due to low absorption | ~3-4 hours[8][10] |

| Primary Route of Elimination | Renal (for absorbed fraction) | Renal[8] |

The Central Role of SULT1A1 in Minoxidil Bioactivation

The sulfotransferase superfamily of enzymes is crucial for phase II detoxification, catalyzing the sulfation of various hormones, neurotransmitters, and xenobiotics to increase their water solubility and facilitate excretion.[15][16] Within this family, the SULT1A1 isoform is the predominant enzyme responsible for the bioactivation of minoxidil.[11][17]

This enzymatic reaction occurs within the outer root sheath of the hair follicle and involves the transfer of a sulfonate group from a universal donor co-substrate, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to minoxidil.[2][18] The resulting minoxidil sulfate is the pharmacologically active molecule that exerts its effects on the hair follicle.[1][4] The level of SULT1A1 enzyme expression and activity in the scalp varies significantly among individuals, which is the primary determinant of the varied clinical response to topical minoxidil treatment.[2][11]

Caption: Metabolic bioactivation of minoxidil by the SULT1A1 enzyme.

Pharmacogenomics of SULT1A1 and its Impact on Minoxidil Response

The variability in SULT1A1 activity is strongly linked to genetic polymorphisms within the SULT1A1 gene.[19] These genetic variations can lead to differences in enzyme activity and stability, thereby influencing an individual's ability to metabolize minoxidil effectively.[15][18]

A well-studied single nucleotide polymorphism (SNP) is the G-to-A transition at nucleotide 638 (rs9282861), resulting in an arginine (Arg) to histidine (His) substitution at codon 213.[20][21] The His-containing allele (SULT1A12) is associated with significantly lower enzymatic activity and reduced thermal stability compared to the wild-type Arg-containing allele (SULT1A11).[20] Individuals can be categorized based on their genotype, which correlates with their predicted response to topical minoxidil.

Table 2: SULT1A1 Genetic Variants and Predicted Minoxidil Response

| Genotype (rs9282861) | Alleles | Predicted SULT1A1 Activity | Implication for Topical Minoxidil Treatment |

| GG | Arg/Arg | High | Likely to respond well ("Responder")[12][15] |

| GA | Arg/His | Moderate / Intermediate | May respond normally[12][15] |

| AA | His/His | Low / Deficient | Unlikely to respond well ("Non-Responder")[12][15] |

This genetic basis for response underscores the potential of pharmacogenomic testing to personalize AGA treatment, identifying likely responders and non-responders before initiating therapy.[22][23]

Caption: Experimental workflow for the SULT1A1 colorimetric assay.

Protocol 2: Genotyping SULT1A1 Polymorphisms (General Workflow)

Genotyping provides information about an individual's inherited predisposition for SULT1A1 activity.

Causality and Rationale: This method directly identifies the presence of specific SNPs, like rs9282861, in the patient's DNA. Techniques like Real-Time PCR with TaqMan assays use allele-specific fluorescent probes to differentiate between genotypes (e.g., GG, GA, or AA), providing a genetic basis for predicting enzyme function. [17] Step-by-Step Methodology:

-

Sample Collection: Obtain a DNA source, typically via a sterile buccal (cheek) swab.

-

DNA Extraction: Isolate genomic DNA from the collected cells using a commercial extraction kit.

-

PCR Amplification: Combine a small amount of genomic DNA with primers and probes specific to the SULT1A1 gene variant of interest in a Real-Time PCR assay.

-

Genotype Determination: The Real-Time PCR instrument monitors fluorescence during amplification, generating distinct amplification curves that correspond to the specific alleles present.

-

Interpretation: The software automatically calls the genotype (e.g., GG, GA, or AA), which can then be correlated with predicted enzyme activity levels as outlined in Table 2.

Clinical Implications and Future Directions

-

Personalized Medicine : The strong correlation between SULT1A1 activity and minoxidil response makes it an ideal biomarker for personalizing AGA therapy. [3][22]Pre-treatment screening can prevent months of ineffective therapy for predicted non-responders, saving time and cost while managing patient expectations. [22]* Oral vs. Topical Minoxidil : For patients with low follicular SULT1A1 activity, low-dose oral minoxidil may be a more effective option. [15]This is because oral minoxidil undergoes extensive first-pass metabolism in the liver, which has high levels of SULT1A1, ensuring the generation of the active minoxidil sulfate that can then be delivered systemically to the hair follicles. [15][17]* Enhancing SULT1A1 Activity : Research is exploring methods to boost SULT1A1 activity in the scalp of predicted non-responders. Co-application of topical tretinoin (all-trans retinoic acid) has been shown to upregulate follicular sulfotransferase enzymes. [12][24]Similarly, procedures like microneedling may enhance response, potentially by inducing wound healing pathways that increase enzyme expression. [15]Recently, topical adjuvants designed specifically to boost SULT1A1 have shown promise in significantly improving the response rate to minoxidil. [25]* Future Research : While SULT1A1 is the principal biomarker, future investigations may uncover other genetic loci related to angiogenesis or potassium channel function that could further refine response prediction. [13]The development of novel, potent, and safe topical SULT1A1 inducers represents a promising frontier for improving the efficacy of minoxidil for all users.

References

- Minoxidil: A Comprehensive Review of its Mechanism, Efficacy, Safety in Tre

- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.

- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.

- SULT1A1: Can This Gene Predict Hair Regrowth From Minoxidil? | The Evidence. (2024). The Evidence.

- Pietrauszka, K., & Bergler-Czop, B. (2022). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review.

- What is the mechanism of action of Minoxidil (minoxidil) for promoting hair growth? (2025). Vertex AI Search.

- Gupta, A. K., Talukder, M., Venkataraman, M., & Bamimore, M. A. (2022). Minoxidil: a comprehensive review.

- Minoxidil sulphate: origin, mechanism of action and applic

- Gupta, A. K., Talukder, M., Venkataraman, M., & Bamimore, M. A. (2021). Minoxidil: a comprehensive review. Taylor & Francis Online.

- SULT1A1. Wikipedia.

- Lowenthal, D. T., & Affrime, M. B. (1980). Pharmacology and pharmacokinetics of minoxidil. Journal of cardiovascular pharmacology.

- Ramos, P. M., Goren, A., Wambier, C. G., & Miot, H. A. (2021). Minoxidil Sulfotransferase Enzyme (SULT1A1) genetic variants predicts response to oral minoxidil treatment for female pattern hair loss.

- Coughtrie, M. W. (2002). SULT genetic polymorphisms: physiological, pharmacological and clinical implications. Drug Metabolism and Pharmacokinetics.

- Frame, L. T., Ozawa, S., Nowell, S. A., et al. (2000). A simple colorimetric assay for phenotyping the major human thermostable phenol sulfotransferase (SULT1A1) using platelet cytosols. Drug metabolism and disposition.

- MinoxiPGx. 30M Genomics.

- SULT1A1 Gene Detail. (2020). DNAlysis.

- Genetic Markers Predicting Minoxidil Success. (2025). Oana.

- Hebbring, S. J., Adjei, A. A., Baer, J. L., et al. (2007).

- Pietrauszka, K., & Bergler-Czop, B. (2022). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. PubMed.

- Gupta, A. K., Talukder, M., & Bamimore, M. A. (2023). Low-Dose Oral Minoxidil for Alopecia: A Comprehensive Review. Karger Publishers.

- Randolph, M., & Tosti, A. (2026). Expanding the therapeutic landscape of minoxidil for androgenetic alopecia: topical, oral and sublingual formulations. Expert Opinion on Drug Metabolism & Toxicology.

- Goren, A., Sharma, A., Dhurat, R., et al. (n.d.). SULT1A1 (Minoxidil Sulfotransferase) enzyme booster significantly improves response to topical minoxidil for hair regrowth. Minerva Access.

- Richard, K., Riches, Z., & Coughtrie, M. W. (2009). Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues. Drug metabolism and disposition.

- Kucukgergin, C., Sanli, O., Guzel, E., et al. (2011). Sulfotransferase 1A1 Arg213His polymorphism and prostate cancer risk. Experimental and therapeutic medicine.

- Lee, K. M., Kang, D., Park, S. K., et al. (2005). Genetic Polymorphisms of SULT1A1 and SULT1E1 and the Risk and Survival of Breast Cancer. Cancer Epidemiology, Biomarkers & Prevention.

- Mehta, N., Goren, A., & Lotti, T. (2023). Comparison of minoxidil sulfotransferase activity in scalp, eyebrow, and eyelash hair follicles.

- Pietrauszka, K., & Bergler-Czop, B. (2020). Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review. Termedia.

- Pharmacogenetics and hair loss tre

- Goren, A., & Naccarato, T. (2018). Systems and methods for predicting response to minoxidil for the treatment of androgenetic alopecia.

- Goren, A., Castano, J. A., McCoy, J., et al. (2014). Novel enzymatic assay predicts minoxidil response in the treatment of androgenetic alopecia.

- Ferreiro, S. (2024). Anti-alopecic drugs: minoxidil, dutasteride and finasteride. DNA Test.

- Minoxidil. NutraPedia.

Sources

- 1. generolon.com [generolon.com]

- 2. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfotransferase SULT1A1 activity in hair follicle, a prognostic marker of response to the minoxidil treatment in patients with androgenetic alopecia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. droracle.ai [droracle.ai]

- 6. ijsrtjournal.com [ijsrtjournal.com]

- 7. tandfonline.com [tandfonline.com]

- 8. karger.com [karger.com]

- 9. Minoxidil: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacology and pharmacokinetics of minoxidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SULT1A1 - Wikipedia [en.wikipedia.org]

- 12. oanahealth.com [oanahealth.com]

- 13. Expanding the therapeutic landscape of minoxidil for androgenetic alopecia: topical, oral and sublingual formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 30mgenomics.com [30mgenomics.com]

- 15. SULT1A1: Can This Gene Predict Hair Regrowth From Minoxidil? [perfecthairhealth.com]

- 16. SULT1A1 | DNAlysis [dnalife.academy]

- 17. ovid.com [ovid.com]

- 18. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 21. aacrjournals.org [aacrjournals.org]

- 22. bahrs.co.uk [bahrs.co.uk]

- 23. US10633688B2 - Systems and methods for predicting response to minoxidil for the treatment of androgenetic alopecia - Google Patents [patents.google.com]

- 24. Minoxidil - NutraPedia [nutrahacker.com]

- 25. DSpace [minerva-access.unimelb.edu.au]

6-(1-Piperidinyl)-2,4-pyrimidinediamine molecular weight and formula

Common Name: Desoxyminoxidil | Role: Key Intermediate & Pharmacopeial Impurity

Executive Summary

This technical guide profiles 6-(1-Piperidinyl)-2,4-pyrimidinediamine , the deoxygenated precursor and primary synthetic intermediate of the antihypertensive and alopecia agent Minoxidil. In pharmaceutical development, this molecule is critical for two reasons:

-

Process Chemistry: It represents the penultimate scaffold before the N-oxidation step in many Minoxidil synthetic routes.

-

Quality Control: It is a regulated impurity (EP Impurity E / USP Related Compound E) that must be strictly controlled in the final API, as it lacks the pharmacological efficacy of the parent drug.

Physicochemical Characterization

The molecule is a pyrimidine-2,4-diamine derivative substituted at the 6-position with a piperidine ring.[1][2] Unlike Minoxidil, it lacks the N-oxide moiety at position 3, which significantly alters its polarity and biological potential.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | 6-(1-Piperidinyl)-2,4-pyrimidinediamine |

| Common Synonyms | Desoxyminoxidil; 2,4-Diamino-6-piperidinopyrimidine; Minoxidil Impurity E |

| CAS Registry Number | 24867-26-3 |

| Molecular Formula | |

| Molecular Weight | 193.25 g/mol |

| Physical State | Crystalline Solid (White to Off-white) |

| Melting Point | 197–199 °C (Lit.)[3][4][5][6] |

| pKa | ~7.61 (Predicted, Basic Pyrimidine N) |

| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in Water |

Synthetic Pathways & Process Chemistry

The synthesis of 6-(1-Piperidinyl)-2,4-pyrimidinediamine is a classic example of Nucleophilic Aromatic Substitution (

Reaction Mechanism

The synthesis typically starts from 2,4-diamino-6-chloropyrimidine .[7] The piperidine nitrogen acts as the nucleophile, attacking the C6 position of the pyrimidine ring. The chloride ion is displaced, restoring aromaticity and yielding the target amine.

Critical Process Parameter (CPP): The regioselectivity is controlled by the leaving group. Since the 2- and 4- positions are already substituted with electron-donating amino groups, the 6-chloro position is the most reactive site for nucleophilic attack.

Experimental Protocol (Standardized)

Note: This protocol is adapted from standard industrial methods for Minoxidil intermediates.

-

Reagents: Charge a reaction vessel with 2,4-diamino-6-chloropyrimidine (1.0 eq) and water (10 volumes).

-

Nucleophile Addition: Add Piperidine (2.5 eq). The excess piperidine acts as both the nucleophile and the base to scavenge the HCl byproduct.

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via HPLC (disappearance of chloro-starting material).

-

Work-up: Cool the solution to 5–10°C. The product, 6-(1-Piperidinyl)-2,4-pyrimidinediamine, will precipitate out of the aqueous solution due to lower solubility compared to the starting reagents.

-

Purification: Filter the solid and wash with cold water to remove piperidine hydrochloride salts. Recrystallize from methanol/water if high purity (>99.5%) is required.

Visualization of Synthesis

Figure 1: Nucleophilic aromatic substitution pathway yielding Desoxyminoxidil.[6]

Analytical Profiling & Impurity Management

In the context of Minoxidil drug development, this molecule is primarily viewed as Impurity E (European Pharmacopoeia). Its presence indicates incomplete N-oxidation during the final synthetic step.

HPLC Detection Strategy

Because Desoxyminoxidil lacks the N-oxide oxygen, it is significantly less polar than Minoxidil.

-

Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Phosphate buffer (pH 3.0) : Acetonitrile.

-

Elution Order: Minoxidil (more polar) elutes before Desoxyminoxidil (less polar).

-

Detection: UV at 230 nm or 285 nm.

Identification Criteria

-

Mass Spectrometry (ESI+): Look for the protonated molecular ion

m/z. (Minoxidil would appear at 210.13 m/z). -

UV Shift: The absence of the N-oxide causes a hypsochromic shift (blue shift) in the UV absorption maximum compared to Minoxidil.

Biological Context & SAR

Understanding why 6-(1-Piperidinyl)-2,4-pyrimidinediamine is biologically "inactive" compared to Minoxidil is crucial for researchers studying potassium channel openers.

The "Prodrug" Mechanism

Minoxidil itself is a prodrug. It must be converted into Minoxidil Sulfate by the enzyme sulfotransferase (SULT1A1) to become active. The sulfation occurs specifically on the oxygen of the N-oxide group.

Structure-Activity Relationship (SAR) Failure

-

Minoxidil: Contains N-oxide

Can be sulfated -

Desoxyminoxidil (Topic): Lacks N-oxide

Cannot be sulfated

This structural limitation renders Desoxyminoxidil largely ineffective for hypertension or alopecia, reinforcing the need to minimize it in the final drug product.

Biological Activation Pathway

Figure 2: The critical role of the N-oxide moiety in biological activation. Desoxyminoxidil represents a metabolic dead-end for this pathway.

References

-

European Pharmacopoeia (Ph. Eur.) . Minoxidil Monograph: Impurity E. 10th Edition. Strasbourg, France: Council of Europe.

-

United States Pharmacopeia (USP) . Minoxidil Related Compound E.[2][8] USP-NF Online. Rockville, MD.

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 32252: 2,4-Diamino-6-piperidinopyrimidine. Bethesda, MD: National Library of Medicine.

-

Buhl, A. E., et al. (1990). "Minoxidil sulfate is the active metabolite that stimulates hair follicles." Journal of Investigative Dermatology, 95(5), 553-557. (Establishes the SAR requirement for the N-oxide).

-

McCall, J. M., et al. (1975). "Pyrimidinediamines.[4][9] 1. N-Oxides of 6-(1-piperidinyl)-2,4-pyrimidinediamine and their reaction with potassium ferricyanide." Journal of Organic Chemistry, 40(22), 3304–3306. (Detailed synthesis and chemical properties).

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. benchchem.com [benchchem.com]

- 3. veeprho.com [veeprho.com]

- 4. 6-(piperidin-1-yl)pyrimidine-2,4-diamine 3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. mdpi.com [mdpi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1) | C9H17N5O5S | CID 22223456 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-(1-Piperidinyl)-2,4-pyrimidinediamine from 6-chloropyrimidine

Application Note & Protocol

Strategic Synthesis of 6-(1-Piperidinyl)-2,4-pyrimidinediamine: A Guide for Pharmaceutical Intermediate Production

Abstract and Significance

6-(1-Piperidinyl)-2,4-pyrimidinediamine is a critical intermediate in the synthesis of several pharmacologically active molecules, most notably Minoxidil (6-(1-Piperidinyl)-2,4-pyrimidinediamine 3-oxide), a potent antihypertensive agent and the active ingredient in topical hair-growth treatments.[1][2] This document provides a comprehensive guide for the synthesis of this key intermediate from 6-chloro-2,4-diaminopyrimidine via a nucleophilic aromatic substitution (SNAr) reaction. The protocol is designed for researchers in medicinal chemistry and drug development, offering detailed procedural steps, mechanistic insights, and expert commentary to ensure reproducibility and high-yield success.

Reaction Mechanism: The Chemistry of SNAr on an Electron-Deficient Heterocycle

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. Unlike electron-rich benzene rings that favor electrophilic substitution, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring susceptible to attack by nucleophiles.[3] The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of piperidine attacks the carbon atom at the 6-position of the pyrimidine ring, which bears the chloro-leaving group. This attack is the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring.[4]

-

Elimination of Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, a good leaving group, yielding the final product, 6-(1-Piperidinyl)-2,4-pyrimidinediamine.

This mechanism is distinct from SN1 and SN2 reactions and is characteristic of activated aromatic systems.[3]

Caption: Figure 2: Experimental Workflow.

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.

-

Charging Reagents: To the flask, add 6-chloro-2,4-diaminopyrimidine (10.0 g, 69.2 mmol) and piperidine (100 mL, ~14.4 eq.).

-

Reaction: With stirring, heat the mixture to reflux temperature (approx. 106°C). Maintain a gentle reflux for 3-4 hours. [5][6]4. Monitoring (Self-Validation): The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the reaction mixture, dissolving it in methanol, and spotting it on a TLC plate. A suitable eluent system is Dichloromethane:Methanol (9:1). The disappearance of the starting material spot (6-chloro-2,4-diaminopyrimidine) indicates the completion of the reaction. [7]5. Work-up - Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess piperidine under reduced pressure using a rotary evaporator.

-

Purification - Recrystallization:

-

To the crude residue, add a minimal amount of a hot isopropanol/water mixture (e.g., start with a 1:1 ratio) until the solid is fully dissolved. [7] * Allow the solution to cool slowly to room temperature, then place it in an ice bath (0-5°C) for at least one hour to induce crystallization.

-

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold isopropanol to remove any remaining impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high for this type of reaction.

Expert Insights and Troubleshooting

-

Expertise - Rationale for Excess Piperidine: The use of a large excess of piperidine serves two critical functions. First, according to Le Châtelier's principle, the high concentration of the nucleophile drives the reaction equilibrium towards the product side, ensuring a high conversion rate. Second, piperidine itself has a suitable boiling point (106°C) to act as the reaction solvent, eliminating the need for an additional, potentially reactive or difficult-to-remove solvent.

-

Trustworthiness - In-Process Controls: The most reliable method to ensure the reaction has gone to completion is TLC analysis. Comparing the reaction mixture spot to a co-spotted lane of the starting material is a simple, effective, and self-validating check. An incomplete reaction will show a persistent starting material spot. If the reaction stalls, extending the reflux time by 1-2 hours is a reasonable first step.

-

Troubleshooting - Product Isolation: The crude product after piperidine evaporation may be an oil or a sticky solid. The key to successful crystallization is to use a minimal amount of the hot solvent mixture. Adding too much solvent will result in a low recovery yield. If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal if available.

-

Safety Note: This procedure should be performed in a well-ventilated fume hood. Piperidine is a flammable and corrosive liquid with a strong odor. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Conclusion

The synthesis of 6-(1-Piperidinyl)-2,4-pyrimidinediamine from 6-chloro-2,4-diaminopyrimidine is a robust and efficient process, leveraging the principles of nucleophilic aromatic substitution on an activated heterocyclic system. By following the detailed protocol and understanding the underlying chemical principles and expert insights provided, researchers can reliably produce this valuable pharmaceutical intermediate with high purity and yield.

References

-

Justia Patents. (1988). Process for the preparation of 6-piperidino-2,4-diamino pyrimidine-3-oxide. Retrieved from [Link]

- Google Patents. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

-

European Patent Office. (n.d.). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of minoxidil. [Scientific Diagram]. Retrieved from [Link]

-

European Patent Office. (1992). EP 0295218 B1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Retrieved from [Link]

- Google Patents. (n.d.). EP0304648B1 - Process for the preparation of 6-piperidino-2,4-diamino-pyrimidine-3-oxide, and compounds.

- Google Patents. (n.d.). US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide.

-

Quest Journals. (n.d.). Tungstate catalyzed oxidation of Pyrimidines with hydrogen peroxide: A novel and industrial scale synthesis of Minoxidil, Kopyrr. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Journal of the Chemical Society (Resumed). (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. RSC Publishing. DOI: 10.1039/JR9540001190. Retrieved from [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. [Scientific Diagram]. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Pyrimidinediamine, 6-(1-piperidinyl)-, 3-oxide, sulfate (1:1). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Minoxidil synthesis - chemicalbook [chemicalbook.com]

Solubility of 6-(1-Piperidinyl)-2,4-pyrimidinediamine in DMSO vs ethanol

Application Note: Optimizing Solubilization Strategies for Minoxidil (6-(1-Piperidinyl)-2,4-pyrimidinediamine)

Abstract

This technical guide addresses the solubility challenges associated with 6-(1-Piperidinyl)-2,4-pyrimidinediamine (Common name: Minoxidil; CAS: 38304-91-5).[1][2][3] While widely used as a KATP channel opener and vasodilator, Minoxidil exhibits significant solubility variability depending on solvent grade, temperature, and preparation method. This document provides validated protocols for preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO) and Ethanol , analyzes the stability profiles of each, and offers a decision matrix for selecting the appropriate vehicle for in vitro and in vivo applications.

Compound Profile & Physicochemical Properties

Understanding the intrinsic properties of Minoxidil is critical for preventing experimental failure due to precipitation ("crashing out") upon dilution.

| Property | Data | Relevance |

| Chemical Name | 6-(1-Piperidinyl)-2,4-pyrimidinediamine | Target Molecule (Free Base) |

| Molecular Weight | 209.25 g/mol | Calculation of Molarity |

| pKa | 4.61 | Weak base; solubility increases in acidic pH |

| LogP | 1.24 | Moderately lipophilic; requires organic co-solvents |

| Appearance | White to off-white crystalline solid | Visual QC: Discoloration indicates degradation |

Solubility Landscape: DMSO vs. Ethanol[2][4]

The choice between DMSO and Ethanol is not merely about solubility limits but about the downstream application compatibility.

Comparative Solubility Data

| Solvent | Theoretical Max Solubility | Practical Working Stock | Key Characteristic |

| DMSO | ~50 mg/mL (requires warming) | 20–25 mg/mL | High boiling point, cryoprotectant, cytotoxic >0.1% |

| Ethanol (Abs.) | ~29 mg/mL | 10–15 mg/mL | Volatile, evaporates in topical apps, tolerated in some animal models |

| Propylene Glycol | ~75 mg/mL | 50 mg/mL | Viscous, often used for topical formulations, not standard for cell culture |

| Water | ~2.2 mg/mL | N/A | Poor. Do not use for stock solutions. |

Critical Insight: While vendor Certificates of Analysis (CoA) often cite solubility up to 50 mg/mL in Ethanol or DMSO, these concentrations are thermodynamically unstable at room temperature and prone to precipitation during freeze-thaw cycles. We recommend a "Safety Margin" of 50% of the theoretical max for robust stock solutions.

Validated Solubilization Protocols

Protocol A: Preparation of 100 mM Stock in DMSO (Preferred for Cell Culture)

Target Concentration: ~21 mg/mL (100 mM) Yield: 5 mL

-

Weighing: Accurately weigh 104.6 mg of Minoxidil powder into a sterile, amber glass vial (Minoxidil is light-sensitive).

-

Solvent Addition: Add 5.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Dissolution Mechanics:

-

Step 1: Vortex vigorously for 60 seconds.

-

Step 2: If visible particles remain, sonicate in a water bath at 37°C for 5–10 minutes.

-

Note: Do not exceed 40°C to prevent thermal degradation.

-

-

Visual QC: Hold the vial against a dark background under a strong light source. The solution must be completely clear and colorless.

-

Aliquot & Storage:

-

Dispense into 100 µL – 500 µL aliquots in polypropylene microcentrifuge tubes.

-

Store at -20°C. (Stable for 3–6 months).

-

Thawing: DMSO freezes at ~18°C. Upon removal from the freezer, the solution will be solid. Thaw completely at 37°C and vortex before use to ensure homogeneity.

-

Protocol B: Preparation of Stock in Ethanol (Preferred for Topical/Transdermal Studies)

Target Concentration: ~10 mg/mL (~48 mM) Yield: 10 mL[2]

-

Solvent Selection: Use Absolute Ethanol (200 proof) . Lower grades (95%) contain water, which drastically reduces Minoxidil solubility.

-

Weighing: Weigh 100 mg of Minoxidil powder.

-

Solvent Addition: Add 10.0 mL of Absolute Ethanol.

-

Dissolution Mechanics:

-

Ethanol stocks require more energy to dissolve than DMSO.

-

Sonicate at 37°C–40°C for 10–15 minutes.

-

Caution: Ensure the vial is tightly capped to prevent ethanol evaporation, which would alter the concentration.

-

-

Storage: Store at -20°C.

-

Warning: At -20°C, Minoxidil may precipitate out of ethanol. You must warm the solution to room temperature and vortex until redissolved before every use.

-

Application Notes & Biological Context

Avoiding "Solvent Shock" in Cell Culture

When diluting the DMSO stock into aqueous culture media (e.g., DMEM, RPMI), Minoxidil may precipitate if the concentration is too high.

-

Max Solvent Concentration: Keep final DMSO concentration < 0.1% (v/v) to avoid vehicle toxicity.

-

Rapid Dilution: Add the stock dropwise to the media while swirling—do not add media to the stock.

Mechanism of Action Visualization

Minoxidil is a pro-drug.[4] In biological systems, it must be sulfated to become active. This is crucial for interpreting negative results in cell lines lacking sulfotransferase activity.

Figure 1: Mechanism of Action. Minoxidil requires metabolic activation by sulfotransferases (SULT1A1) to form Minoxidil Sulfate, which targets the SUR2 subunit of KATP channels.

Experimental Workflow: Decision Matrix

Figure 2: Solubilization Decision Tree. Select the solvent system based on the final biological interface.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4201, Minoxidil. Retrieved from [Link]

- Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology, 150(2), 186-194.

Sources

Application Note: Preparation of Topical Minoxidil Solution for Alopecia Research

Abstract

This guide provides a standardized protocol for the preparation of a 5% (w/v) Minoxidil topical solution for preclinical and clinical research. Unlike commercial manufacturing, research applications require precise control over vehicle composition to isolate variables in permeation and efficacy. This document details the physicochemical rationale, vehicle design, manufacturing workflow, and quality control parameters required to produce a stable, research-grade formulation.

Physicochemical Foundation

Minoxidil (2,4-diamino-6-piperidinopyrimidine-3-oxide) presents significant formulation challenges due to its solubility profile.[1][2] It is a crystalline solid with weak basicity (pKa ~4.6).

Solubility Constraints

The primary failure mode in Minoxidil formulation is crystallization (precipitation) upon storage or application. Water alone is an insufficient solvent. To achieve a 5% (50 mg/mL) concentration, a co-solvent system is strictly required.

| Solvent | Solubility (approx.[1][2][3][4][5][6] at 25°C) | Function in Vehicle |

| Propylene Glycol (PG) | ~75 mg/mL | Primary Solubilizer; Penetration Enhancer |

| Ethanol (95%) | ~29 mg/mL | Co-solvent; Evaporation promoter; Penetration Enhancer |

| Water | ~2.2 mg/mL | Bulking agent; Hydration |

| Acetone | Insoluble | N/A |

Critical Insight: The saturation limit of Minoxidil in water is roughly 20x lower than the target concentration for research (5%). Therefore, the order of addition in the protocol is critical. Adding water before the drug is fully solubilized in Propylene Glycol will result in an irreversible slurry.

Mechanism of Action & Rationale

Understanding the molecular pathway is essential for interpreting research data, particularly when testing Minoxidil alongside novel compounds. Minoxidil is a pro-drug converted by sulfotransferase enzymes (SULT1A1) in the hair follicle outer root sheath.

Signaling Pathway Visualization

The following diagram illustrates the canonical pathway from application to anagen phase induction.

Figure 1: Mechanism of Action.[2][5][7][8][9][10][11] Minoxidil sulfate acts as a potassium channel opener, leading to growth factor release [1, 2].[12][7][9]

Master Formulation Protocol (5% w/v)

Target Volume: 100 mL Target Concentration: 50 mg/mL (5%) Vehicle Composition: Propylene Glycol (50%) / Ethanol (30%) / Water (20%)

Materials Required[6][16]

-

Minoxidil USP/EP Reference Standard (CAS: 38304-91-5)

-

Propylene Glycol (USP Grade)

-

Ethanol (95% or Absolute, USP Grade)

-

Purified Water (Milli-Q or HPLC Grade)

-

Glass Beaker (250 mL)

-

Magnetic Stirrer with Hot Plate

-

0.22 µm PTFE Syringe Filter (for sterilization/clarification)

Step-by-Step Procedure

Step 1: Preparation of the Primary Solvent Phase

-

Place a clean, dry 250 mL glass beaker on the magnetic stirrer.

-

Add 50.0 mL of Propylene Glycol .

-

Initiate stirring at medium speed (approx. 300 RPM).

-

Crucial Step: Heat the Propylene Glycol to 45-50°C . Do not exceed 55°C to avoid degradation. Heat significantly accelerates the dissolution process.

Step 2: Solubilization of Active Ingredient

-

Accurately weigh 5.00 g of Minoxidil powder .

-

Slowly add the powder to the warm Propylene Glycol.

-

Maintain stirring and temperature (50°C) for 15-20 minutes.

-

Checkpoint: The solution must be completely clear and colorless to slightly yellow.[3][6] Ensure no crystals remain on the beaker walls.

Step 3: Addition of Co-Solvent

-

Remove the beaker from heat and allow it to cool to roughly 30°C.

-

Add 30.0 mL of Ethanol .

-

Stir for 5 minutes. The solution viscosity will decrease significantly.

Step 4: Aqueous Phase Integration

-

Slowly add Purified Water (approx. 20 mL) to bring the total volume to 100 mL.

-

Note: Add water dropwise or in a slow stream. Rapid addition of cold water can shock the system and cause transient precipitation.

-

-

Stir for an final 10 minutes at room temperature.

Step 5: Filtration and Storage

-

Filter the solution through a 0.22 µm PTFE filter to remove any particulate matter and ensure microbial reduction.

-

Transfer to amber glass bottles (Minoxidil is light sensitive).

-

Store at controlled room temperature (20-25°C). Do not refrigerate, as this will force crystallization [3].

Quality Control & Stability Assessment

Research integrity demands that the formulation concentration is verified prior to animal or human application.

HPLC Assay Parameters

The following method is adapted from USP and research standards for robust quantification [4, 5].

| Parameter | Specification |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm packing) |

| Mobile Phase | Methanol : Phosphate Buffer (pH 3.[13]0) [60:40 v/v] |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 250 nm or 280 nm |

| Injection Vol | 10 - 20 µL |

| Retention Time | Approx. 3.0 - 4.0 min (Dependent on column length) |

QC Workflow Visualization

Figure 2: Quality Control Decision Tree. Visual inspection is the first line of defense against solubility failure.

Troubleshooting Common Issues

-

Crystallization after 24 hours:

-

Cause: Temperature dropped below 15°C or evaporation of ethanol occurred.

-

Fix: Gently warm to 40°C to re-dissolve. Ensure cap is tight to prevent ethanol loss.

-

-

Skin Irritation in Animal Models:

-

Cause: High Propylene Glycol content.[5]

-

Alternative: For sensitive models, replace 50% of the PG with Butylene Glycol or Glycerin, though solubility capacity will decrease, potentially requiring a reduction to 2% Minoxidil.

-

-

Yellow Discoloration:

-

Cause: Oxidation or high pH drift.

-

Impact: Slight yellowing is acceptable and does not significantly impact potency, but dark yellow/brown indicates degradation.

-

References

-

Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth.[7] British Journal of Dermatology.

-

Goren, A., et al. (2014). Minoxidil in the treatment of androgenetic alopecia. Dermatologic Therapy.[3][14]

-

BenchChem Technical Support. High-Concentration Topical Minoxidil Formulations: Solubility and Stability.

-

Rudrapal, M., et al. (2016). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Minoxidil and Aminexil in Topical Formulation. Asian Journal of Chemistry.

-

USP Method / MAC-MOD Analytical. Analysis of Minoxidil in Topical Solution by USP Method.

Sources

- 1. xray.greyb.com [xray.greyb.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. EP1695708B1 - Highly concentrated minoxidil composition - Google Patents [patents.google.com]

- 6. uspharmacist.com [uspharmacist.com]

- 7. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. generolon.com [generolon.com]

- 10. Development, validation, and application of an RP-HPLC method for concurrent quantification of Minoxidil and Finasteride in a topical solution for hair regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. ijpras.com [ijpras.com]

Application Notes and Protocols: A Guide to In Vitro Human Hair Follicle Culture for Evaluating the Efficacy of Minoxidil

Introduction: The In Vitro Hair Follicle as a Micro-Organ for Drug Discovery

The human hair follicle is a complex and dynamic mini-organ responsible for hair growth, cycling through distinct phases of growth (anagen), regression (catagen), and rest (telogen).[1] Understanding the mechanisms that regulate this cycle is paramount for developing effective treatments for hair loss disorders like androgenetic alopecia.[2] The isolation and organ culture of intact human hair follicles provides a powerful in vitro model system that closely mimics in vivo hair growth, allowing for the controlled study of hair biology and the screening of therapeutic compounds.[3][4]

This guide provides a comprehensive protocol for the isolation, culture, and treatment of human hair follicles with Minoxidil, a widely used medication for hair loss. We will delve into the scientific rationale behind each step, offering insights to ensure experimental success and data reliability.

Scientific Background: Understanding Minoxidil's Mechanism of Action

Minoxidil was initially developed as a vasodilator for treating high blood pressure.[5] Its hair growth-promoting properties were an unexpected but significant side effect. While the precise mechanisms are not fully elucidated, Minoxidil is understood to act on the hair follicle through several pathways:

-

Vasodilation and Increased Blood Flow: Minoxidil widens blood vessels in the scalp, which is thought to improve the delivery of oxygen, nutrients, and growth factors to the hair follicles.[5][6]

-

Prolongation of the Anagen Phase: Minoxidil appears to shorten the telogen (resting) phase and extend the anagen (growth) phase of the hair cycle.[7][8] This leads to longer and thicker hair shafts.

-

Direct Effects on Follicle Cells: Studies suggest that Minoxidil may directly stimulate hair follicle cells, potentially through the opening of potassium channels and the upregulation of growth factors like Vascular Endothelial Growth Factor (VEGF).[5][7]

It is important to note that some in vitro studies have shown conflicting results regarding Minoxidil's direct effect on hair shaft elongation in culture.[9][10] This highlights the sensitivity of the hair follicle organ culture system to experimental conditions and donor variability.

Experimental Workflow Overview

The following diagram outlines the key stages of the protocol described in these application notes.

Caption: Experimental workflow for in vitro hair follicle culture with Minoxidil treatment.

Detailed Protocols

PART 1: Hair Follicle Isolation and Culture

1.1. Materials and Reagents

| Reagent | Supplier (Example) | Purpose |

| Human scalp tissue | Ethically sourced | Source of hair follicles |

| Williams' Medium E | Gibco™ | Basal culture medium |

| L-Glutamine | Gibco™ | Essential amino acid |

| Insulin | Sigma-Aldrich | Promotes cell growth and survival |

| Hydrocortisone | Sigma-Aldrich | Reduces inflammation and stress |

| Penicillin-Streptomycin | Gibco™ | Antibiotic/antimycotic |

| Fetal Bovine Serum (FBS) | Gibco™ | Optional supplement for some protocols |

| Phosphate-Buffered Saline (PBS) | Gibco™ | Washing and buffering |

1.2. Protocol for Hair Follicle Isolation

The preferred method for obtaining intact, viable hair follicles is microdissection, as it minimizes mechanical damage.[11]

-

Tissue Preparation: Obtain fresh human scalp tissue (e.g., from facelift procedures) under sterile conditions. Wash the tissue several times with sterile PBS containing antibiotics.

-

Microdissection: Place the tissue in a sterile petri dish containing Williams' Medium E. Using a stereomicroscope, carefully dissect individual anagen hair follicles from the subcutaneous fat layer using fine forceps and a scalpel. Ensure the dermal papilla at the base of the follicle remains intact.

-

Selection of Follicles: Select only healthy anagen VI follicles, which are characterized by a well-pigmented bulb and a visible inner and outer root sheath.

-

Washing: Transfer the isolated follicles to a new petri dish with fresh, supplemented Williams' Medium E to wash away any debris.

1.3. Protocol for Hair Follicle Culture

-

Culture Medium Preparation: Prepare complete Williams' Medium E supplemented with 2 mM L-glutamine, 10 µg/mL insulin, 10 ng/mL hydrocortisone, and 1% penicillin-streptomycin.[3]

-

Plating: Place one isolated hair follicle into each well of a 24-well suspension culture plate containing 500 µL of the supplemented culture medium.

-

Incubation: Incubate the plates at 37°C in a humidified atmosphere of 5% CO2.[3]

-

Medium Change: Replace the culture medium every 2-3 days.

PART 2: Minoxidil Treatment and Data Acquisition

2.1. Preparation of Minoxidil Stock Solution

-

Prepare a stock solution of Minoxidil (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Further dilute the stock solution in the complete culture medium to achieve the desired final concentrations for treatment (e.g., 1 µM, 10 µM, 100 µM). Prepare a vehicle control with the same final concentration of DMSO.

2.2. Minoxidil Treatment Protocol

-

After 24 hours of initial culture to allow the follicles to stabilize, replace the medium with fresh medium containing the different concentrations of Minoxidil or the vehicle control.

-

Continue to culture the follicles for a period of 7-10 days, replacing the medium with the respective treatments every 2-3 days.[3]

2.3. Measurement of Hair Shaft Elongation

-

Imaging: At day 0 (before treatment) and at regular intervals (e.g., daily or every other day) thereafter, capture digital images of each hair follicle using an inverted microscope equipped with a camera.

-

Quantification: Use image analysis software (e.g., ImageJ) to measure the length of the hair shaft from the base of the hair bulb to the tip of the hair fiber.

-

Calculation: The hair shaft elongation is calculated as the difference between the length at a given time point and the length at day 0.[12] The growth rate can be expressed as mm/day.[3]

PART 3: Optional Downstream Analyses

3.1. Cell Proliferation Assay (Ki-67 Staining)

-

At the end of the culture period, fix the hair follicles in 4% paraformaldehyde.

-

Embed the follicles in paraffin and section them for immunohistochemistry.

-

Stain the sections with an antibody against the proliferation marker Ki-67 to visualize proliferating cells in the hair matrix.[13]

3.2. Apoptosis Assay (TUNEL Staining)

-

Similar to the proliferation assay, fix and section the hair follicles.

-

Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.[13]

Data Analysis and Interpretation

The primary endpoint of this assay is the measurement of hair shaft elongation. The data should be presented as the mean elongation (in mm) ± standard error of the mean (SEM) for each treatment group over time. Statistical analysis, such as a one-way ANOVA followed by a post-hoc test, can be used to determine the significance of the differences between the Minoxidil-treated groups and the vehicle control.

| Treatment Group | Mean Hair Shaft Elongation (Day 7, mm) | Standard Deviation | % Increase vs. Control |

| Vehicle Control (DMSO) | 1.2 | 0.2 | - |

| Minoxidil (1 µM) | 1.5 | 0.3 | 25% |

| Minoxidil (10 µM) | 1.8 | 0.4 | 50% |

| Minoxidil (100 µM) | 1.9 | 0.3 | 58% |

Note: The above data is illustrative and will vary depending on experimental conditions and donor tissue.

Troubleshooting and Considerations

-

Follicle Viability: Ensure that only healthy anagen follicles are selected for culture. Damaged follicles will not grow properly.[11]

-

Contamination: Maintain strict aseptic techniques throughout the procedure to prevent bacterial or fungal contamination.

-

Donor Variability: Hair growth rates can vary significantly between individuals. It is advisable to use follicles from multiple donors to ensure the generalizability of the results.

-

Minoxidil Efficacy: As mentioned, the in vitro efficacy of Minoxidil can be variable. It may be beneficial to test a wide range of concentrations and to consider that the active metabolite, Minoxidil sulfate, may have a more direct effect.[7][9]

Conclusion

The in vitro human hair follicle culture model is a valuable tool for studying the effects of compounds like Minoxidil on hair growth. By following the detailed protocols outlined in these application notes, researchers can obtain reliable and reproducible data to advance our understanding of hair biology and to screen for novel therapeutics for hair loss.

References

-

Traya Health. (2026, January 16). Minoxidil Mechanism of Action: How It Stimulates Hair Follicles and Regrowth. Traya Health. [Link]

-

Strut Blog. What Is the Minoxidil Mechanism of Action for Hair Growth? Strut. [Link]

-

Messenger, A. G., & Rundegren, J. (2004). Minoxidil: mechanisms of action on hair growth. British Journal of Dermatology, 150(2), 186-194. [Link]

-

Magerl, M., Paus, R., Farjo, N., Müller-Röver, S., Peters, E. M., Foitzik, K., & Tobin, D. J. (2004). Limitations of human occipital scalp hair follicle organ culture for studying the effects of minoxidil as a hair growth enhancer. Experimental Dermatology, 13(10), 635-642. [Link]

-

Maneeprasopchoke, P., et al. (2018). In vitro Culture and Histological Characterization of Extracted Human Hair Follicles. Journal of Clinical & Experimental Dermatology Research, 9(5). [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Minoxidil? Patsnap. [Link]

-

Tobin, D. J., & Bystryn, J. C. (1996). Isolation and long-term culture of human hair-follicle melanocytes. Journal of Investigative Dermatology, 107(5), 773-778. [Link]

-

Drug Target Review. (2022, October 26). In vitro hair follicle model grown in culture. Drug Target Review. [Link]

- Rehman, K., et al. (2015). In Vitro Culturing and Harvesting of Human Plucked Hair Follicles. Journal of Bioresource Management, 2(3), 68-81.

-

Philpott, M. P., & Kealey, T. (2013). Hair follicle culture—a historical perspective. Hair Transplant Forum International, 23(4), 121-124. [Link]

-

Li, Y., et al. (2017). Isolation and characterization of in vitro culture of hair follicle cells differentiated from umbilical cord blood mesenchymal stem cells. Experimental and Therapeutic Medicine, 14(3), 2041-2046. [Link]

-

Molina, B., & Finol, H. (2020). Isolation, Cultivation, and Morphological Characteristics of Hair Follicle Adult Stem Cells in the Bulge Region in Mouse and Human. Microscopy Research, 8, 9-30. [Link]

-

Yang, R., & Xu, X. (2012). Isolation and Culture of Neural Crest Stem Cells from Human Hair Follicles. Journal of Visualized Experiments, (64), e3194. [Link]

-

Active Concepts. In Vitro Hair Shaft Elongation Assay. Active Concepts. [Link]

-

Magerl, M., et al. (2004). Limitations of human occipital scalp hair follicle organ culture for studying the effects of minoxidil as a hair growth enhancer. Experimental Dermatology, 13(10), 635-42. [Link]

-

Elabscience. Human Hair Follicle Stem Cell Complete Medium (CM-H237). Elabscience. [Link]

-

Philpott, M. P., Green, M. R., & Kealey, T. (1992). Human hair growth in vitro: a model for the study of hair follicle biology. Journal of Dermatological Science, 3(3), 163-171. [Link]

-

Celprogen. Human Hair Follicle Primary Cell Culture Media with Serum. Celprogen. [Link]

-

QIMA Life Sciences. Hair growth - models and in vitro assays. QIMA Life Sciences. [Link]

-

ResearchGate. Quantitative analysis of hair shaft average elongation. ResearchGate. [Link]

-

ResearchGate. Effect of Minoxidil and Retinol on Hair Growth in Hair Follicle Organ Culture. ResearchGate. [Link]

-

Farjo. Hair Culture Limitations - Minoxidil. Farjo. [Link]

-

Dlova, N. C., et al. (2022). Appraisal of Laboratory Models of Androgenetic Alopecia: A Systematic Review. Skin Appendage Disorders, 8(6), 443-453. [Link]

-

Buhl, A. E., et al. (1989). Minoxidil stimulates mouse vibrissae follicles in organ culture. Journal of Investigative Dermatology, 92(3), 315-320. [Link]

-

Woodruff, T. K. Follicle Protocols. Northwestern University. [Link]

-

ResearchGate. Limitations of human occipital scalp hair follicle organ culture for studying the effects of minoxidil as a hair growth enhancer. ResearchGate. [Link]

-

Gho, C. G., et al. (2004). Enhancement of in vitro hair shaft elongation in follicles stored in buffers that prevent follicle cell apoptosis. International Journal of Dermatology, 43(1), 21-25. [Link]

-

Ohn, J., et al. (2020). “Two-Cell Assemblage” Assay: A Simple in vitro Method for Screening Hair Growth-Promoting Compounds. Frontiers in Cell and Developmental Biology, 8, 598282. [Link]

-

Fukuda, J., et al. (2023). Expansion Culture of Hair Follicle Stem Cells through Uniform Aggregation in Microwell Array Devices. ACS Biomaterials Science & Engineering, 9(3), 1461-1470. [Link]

-

Lee, J., et al. (2017). Stimulation of hair follicle stem cell proliferation through an IL-1 dependent activation of γδT-cells. eLife, 6, e28615. [Link]

-

ResearchGate. Effect of SA on hair shaft elongation in an ex vivo human hair follicle organ culture. ResearchGate. [Link]

-

Choi, S., et al. (2022). Induction of hair growth in hair follicle cells and organ cultures upon treatment with 30 kHz frequency inaudible sound via cell proliferation and antiapoptotic effects. Biomedical Reports, 16(3), 16. [Link]

Sources

- 1. Hair growth - models and in vitro assays - QIMA Life sciences [qima-lifesciences.com]

- 2. academic.oup.com [academic.oup.com]

- 3. longdom.org [longdom.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. What is the mechanism of Minoxidil? [synapse.patsnap.com]

- 6. traya.health [traya.health]

- 7. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Limitations of human occipital scalp hair follicle organ culture for studying the effects of minoxidil as a hair growth enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. farjo.com [farjo.com]

- 11. Hair follicle culture—a historical perspective | Hair Transplant Forum International [ishrs-htforum.org]

- 12. activeconceptsllc.com [activeconceptsllc.com]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Preventing Crystallization of Minoxidil in Topical Formulations

Audience: Formulation Scientists, R&D Chemists, and Compounding Pharmacists. Scope: Troubleshooting solubility failures, optimizing vehicle thermodynamics, and ensuring shelf-life stability for Minoxidil 2%–5% solutions.

Part 1: The Thermodynamics of Solubility

Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide) presents a classic pharmaceutical challenge: it is a weak base with poor aqueous solubility (~2.2 mg/mL) but requires a hydrophilic vehicle for skin permeation.

In a standard 5% (50 mg/mL) formulation, the drug is thermodynamically unstable in water alone. Stability relies on a ternary solvent system —typically Propylene Glycol (PG), Ethanol, and Water.[1]

-

Ethanol: Provides immediate solvation and reduces viscosity.

-

Propylene Glycol: Acts as the non-volatile solvent to keep Minoxidil in solution after the ethanol evaporates on the skin.[1]

-

Water: Necessary for ionization and partitioning into the stratum corneum.

The Failure Mode: Crystallization occurs when the "holding capacity" of the non-volatile phase (PG/Water) is exceeded, either during storage (cold shock) or application (evaporation of ethanol).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My solution precipitates immediately when I add the water phase."

Diagnosis: Solvent Shock (Dielectric Discontinuity). Root Cause: Adding water (high dielectric constant) too quickly to the Ethanol/PG/Minoxidil phase causes a localized spike in polarity, dropping Minoxidil solubility below the saturation point before the mixture is homogeneous. Corrective Action:

-

Order of Addition: Always dissolve Minoxidil completely in the Propylene Glycol and Ethanol phase first.

-

Temperature: Heat the solvent phase to 45–50°C to ensure complete dissolution.

-

Titration: Add the water phase slowly (dropwise or thin stream) under high-shear agitation to prevent localized supersaturation zones.

Issue 2: "The product is clear in the bottle but leaves white 'dandruff-like' crystals on the subject's scalp."

Diagnosis: Evaporative Crystallization.[1] Root Cause: This is a thermodynamic failure of the residual phase. When the volatile solvent (Ethanol) evaporates, the remaining vehicle (PG + Water) must be able to solubilize the entire drug load. If the PG ratio is too low, the drug crashes out as the ethanol leaves. Corrective Action:

-

Increase Non-Volatile Cosolvent: Increase Propylene Glycol concentration. If irritation is a concern, substitute a portion with Transcutol® (Diethylene glycol monoethyl ether) or 1,3-Propanediol .

-

Acidification: Minoxidil is more soluble in its protonated form.[1] Adjusting pH to 6.5–7.0 using Lactic Acid or Citric Acid can significantly increase the solubility limit of the residual phase.

Issue 3: "Crystals form when the formulation is stored below 15°C."

Diagnosis: Cold-Induced Nucleation. Root Cause: Solubility is temperature-dependent.[1][2] A 5% solution is often near-saturated at room temperature. A drop in temperature creates a supersaturated state, leading to nucleation. Corrective Action:

-

Nucleation Inhibitors: Add 0.5%–1.0% PVP K-30 (Polyvinylpyrrolidone) or HPMC . These polymers adsorb onto crystal nuclei, sterically hindering their growth into visible precipitates.

-

Solubility Buffer: Ensure your solvent ratio provides a safety margin (e.g., formulate for 60 mg/mL solubility even if target is 50 mg/mL).